molecular formula C16H14F3N3O2S B194822 Lansoprazole Sulfide N-Oxide CAS No. 163119-30-0

Lansoprazole Sulfide N-Oxide

Cat. No. B194822
M. Wt: 369.4 g/mol
InChI Key: LGJKGASGASPHLH-UHFFFAOYSA-N
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Description

Lansoprazole Sulfide N-Oxide is a bioactive small molecule and an impurity standard of Lansoprazole . Lansoprazole is a medication classified as a proton pump inhibitor (PPI) primarily used to reduce the production of stomach acid . The molecular formula of Lansoprazole Sulfide N-Oxide is C16 H14 F3 N3 O2 S and it has a molecular weight of 369.36 .


Molecular Structure Analysis

The molecular structure of Lansoprazole Sulfide N-Oxide consists of 41 bonds in total, including 27 non-H bonds, 17 multiple bonds, 5 rotatable bonds, 1 double bond, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 aromatic ether, 1 sulfide, and 1 Imidazole .

Scientific Research Applications

Method Development and Validation

Lansoprazole sulfide N-Oxide has been the focus of method development and validation in research related to proton pump inhibitors like Lansoprazole. Krishnamohan et al. (2012) developed and validated a method for the estimation of related compounds present in Lansoprazole using Ultra High Pressure Liquid Chromatography (UHPLC). The method proved to be linear, accurate, precise, robust, and specific for separating related substances from Lansoprazole, including N-Oxide (Krishnamohan et al., 2012).

Synthesis and Characterization

In the synthesis of Lansoprazole, Lansoprazole sulfide N-Oxide is identified as an impurity. Reddy et al. (2008) described the synthesis and characterization of impurities observed during the bulk synthesis of Lansoprazole, including Lansoprazole N-oxide, Lansoprazole sulfone N-oxide, and Lansoprazole sulfide (Reddy et al., 2008).

Isolation and Characterisation under Stress Conditions

Battu and Pottabathini (2014) investigated the degradation of Lansoprazole under thermal stress conditions, identifying Lansoprazole sulfide N-Oxide as a known impurity. This research contributes to understanding the stability of Lansoprazole and its impurities under varying conditions (Battu & Pottabathini, 2014).

New Synthetic Processes

Ahn et al. (2002) developed a new synthetic process for Lansoprazole, which is often synthesized by the oxidation of sulfide. This research outlines the steps involved in transforming sulfide into Lansoprazole, highlighting the role of sulfide compounds in the synthesis process (Ahn et al., 2002).

Degradation in Aquatic Environments

Research by DellaGreca et al. (2006) on the degradation of Lansoprazole in water identifies sulfides as degradation products. This study is significant for understanding the environmental impact and behavior of Lansoprazole-related compounds, including sulfides (DellaGreca et al., 2006).

Stability-Indicating HPLC Method

Nagarajan et al. (2022) developed a stability-indicating HPLC method for the determination of related substances in Lansoprazole sulfide. This method emphasizes the importance of monitoring and quantifying impurities like Lansoprazole sulfide N-Oxide in pharmaceutical preparations (Nagarajan et al., 2022).

Safety And Hazards

While specific safety and hazard information for Lansoprazole Sulfide N-Oxide is not available, it’s generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling similar compounds .

Future Directions

While specific future directions for Lansoprazole Sulfide N-Oxide are not available, Lansoprazole, the parent compound, continues to be studied for its effectiveness in treating gastrointestinal bleeding and other conditions . Additionally, new methods of synthesizing Lansoprazole and its derivatives are being explored .

properties

IUPAC Name

2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfanyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2S/c1-10-13(22(23)7-6-14(10)24-9-16(17,18)19)8-25-15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJKGASGASPHLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1CSC2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462488
Record name Lansoprazole Sulfide N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lansoprazole Sulfide N-Oxide

CAS RN

163119-30-0
Record name 2-[[[3-Methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163119-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lansoprazole Sulfide N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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